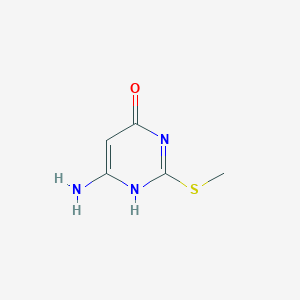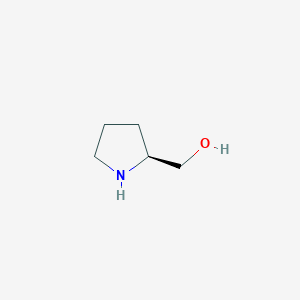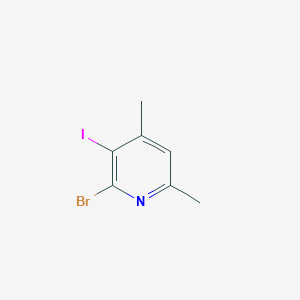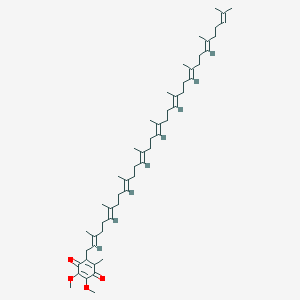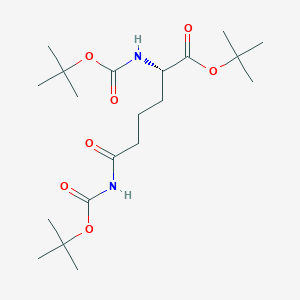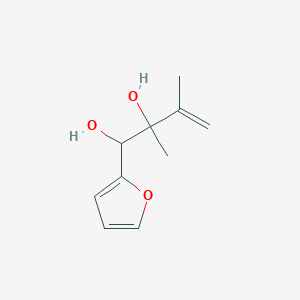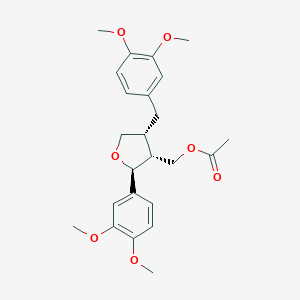
2-Fluoro-4-methylbiphenyl
Overview
Description
2-Fluoro-4-methylbiphenyl: is an organic compound with the molecular formula C13H11F . It is a derivative of biphenyl, where one hydrogen atom on the biphenyl ring is replaced by a fluorine atom and another by a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-methylbiphenyl can be synthesized through several methods. One common approach involves the diazotization of 2-amino-4-methylbiphenyl followed by a Sandmeyer reaction to introduce the fluorine atom. Another method involves the bromination of this compound using N-bromosuccinimide under irradiation with light .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic coupling reactions, such as the Suzuki or Negishi coupling, which are known for their efficiency and high yields. These methods typically require the use of palladium catalysts and appropriate ligands to facilitate the coupling of aryl halides with organoboron or organozinc reagents .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The biphenyl ring can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products:
Substitution: Products include derivatives with various functional groups replacing the fluorine atom.
Oxidation: The major product is 2-fluoro-4-carboxybiphenyl.
Reduction: The major product is 2-fluoro-4-methylcyclohexylbenzene.
Scientific Research Applications
2-Fluoro-4-methylbiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals like flurbiprofen.
Biology: It serves as a probe in studying the interactions of fluorinated aromatic compounds with biological systems.
Medicine: As a precursor to nonsteroidal anti-inflammatory drugs, it plays a role in the development of new therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-fluoro-4-methylbiphenyl is primarily related to its role as an intermediate in the synthesis of flurbiprofen. Flurbiprofen exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the conversion of arachidonic acid to prostaglandins. This inhibition reduces inflammation, pain, and fever .
Comparison with Similar Compounds
2-Fluorobiphenyl: Lacks the methyl group, making it less sterically hindered.
4-Methylbiphenyl: Lacks the fluorine atom, resulting in different electronic properties.
2-Fluoro-4-bromobiphenyl: Contains a bromine atom instead of a methyl group, affecting its reactivity and applications.
Uniqueness: 2-Fluoro-4-methylbiphenyl is unique due to the presence of both a fluorine atom and a methyl group on the biphenyl ring. This combination imparts distinct electronic and steric properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-fluoro-4-methyl-1-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXHZIQXRZTNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447624 | |
| Record name | 2-FLUORO-4-METHYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69168-29-2 | |
| Record name | 2-FLUORO-4-METHYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



